Benzenesulfonate

Proton Pump Inhibitor Pharmacodynamics Gastric Acid

Procure rabeprazole benzenesulfonate (CAS 60032-56-6) for studies requiring rapid, consistent gastric acid suppression from the first dose. This PPI delivers superior 24‑h pH control on day 1 (pH 3.4 vs. 2.1‑2.9 for omeprazole, lansoprazole & pantoprazole), driven by a higher pKa (4.53). Its CYP2C19‑independent metabolism ensures less inter‑subject variability, making it ideal for pharmacogenomic trials, on‑demand therapy research, and novel drug‑delivery system development. Verify lot‑specific purity and shipping conditions with your supplier.

Molecular Formula C18H21N3O3S
Molecular Weight 359.4 g/mol
CAS No. 60032-56-6
Cat. No. B8485628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonate
CAS60032-56-6
Molecular FormulaC18H21N3O3S
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1CC[N+](C1)(CC#N)CC2=CC=CC=N2.C1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C12H16N3.C6H6O3S/c13-6-10-15(8-3-4-9-15)11-12-5-1-2-7-14-12;7-10(8,9)6-4-2-1-3-5-6/h1-2,5,7H,3-4,8-11H2;1-5H,(H,7,8,9)/q+1;/p-1
InChIKeyOJPUAKBCOCCESD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of Benzenesulfonate (CAS 60032-56-6) Rabeprazole for Acid Suppression Research


Benzenesulfonate (CAS 60032-56-6), a complex organic compound with molecular formula C18H21N3O3S and molecular weight 359.4 g/mol, is the active pharmaceutical ingredient commonly known as rabeprazole [1]. It belongs to the class of substituted benzimidazole proton pump inhibitors (PPIs) and functions by irreversibly inhibiting the gastric H+/K+-ATPase enzyme system [2]. Rabeprazole is characterized by its rapid onset of action, a property attributed to its relatively high pKa (4.53) compared to other PPIs, which facilitates its accumulation and activation in the acidic environment of the gastric parietal cell canaliculus [3].

Why Direct Substitution of Rabeprazole Benzenesulfonate with Other PPIs is Problematic


Directly substituting rabeprazole benzenesulfonate with another proton pump inhibitor (PPI) in research or clinical settings is scientifically unsound due to significant differences in their pharmacodynamic and pharmacokinetic profiles. As established in comparative studies, rabeprazole demonstrates a distinctively faster onset of gastric acid suppression and higher potency on the first day of dosing compared to omeprazole, lansoprazole, and pantoprazole [1]. This is driven by its unique chemical properties, particularly its higher pKa, which accelerates its activation within the parietal cell [2]. Furthermore, variations in bioavailability and metabolic pathways, specifically a lesser dependence on CYP2C19, lead to less inter-individual variability in acid suppression, a key differentiator from earlier PPIs like omeprazole [3]. Therefore, assuming class-level equivalence without acknowledging these specific, quantifiable performance gaps can compromise study outcomes and clinical efficacy.

Quantitative Evidence of Rabeprazole Benzenesulfonate's Differentiation from Other PPIs


Superior Acid Suppression on First Day of Dosing vs. Omeprazole, Lansoprazole, and Pantoprazole

In a double-blind, randomized, crossover study, a single 20 mg dose of rabeprazole demonstrated significantly greater acid suppression than equivalent or higher therapeutic doses of omeprazole (20 mg), lansoprazole (30 mg), and pantoprazole (40 mg) on the first day of dosing in healthy H. pylori-negative subjects [1].

Proton Pump Inhibitor Pharmacodynamics Gastric Acid Intragastric pH

Faster Onset and Greater Early Acid Suppression vs. Omeprazole in CYP2C19 Extensive Metabolizers

A randomized, double-masked, two-way crossover study compared a single 20 mg dose of rabeprazole vs. omeprazole. In CYP2C19 extensive metabolizers (the majority of the population), rabeprazole maintained a higher intragastric pH and for a longer duration in the first 5-6 hours post-dose [1].

Pharmacogenomics CYP2C19 Onset of Action Intragastric pH

Higher pKa Correlates with Faster Activation vs. Omeprazole, Lansoprazole, and Pantoprazole

The acid ionization constant (pKa) dictates the rate of PPI accumulation and activation in the acidic parietal cell canaliculus. Rabeprazole possesses the highest pKa1 (4.53) among the first-generation PPIs, which translates to a more rapid conversion to its active sulfenamide form [1].

Physicochemical Property pKa Drug Activation Mechanism

Potent In Vitro Anti-H. pylori Activity Compared to Omeprazole and Lansoprazole

In vitro studies have demonstrated that rabeprazole exhibits greater antibacterial activity against Helicobacter pylori than either lansoprazole or omeprazole, in addition to inhibiting bacterial urease activity [1].

Antimicrobial Helicobacter pylori MIC Urease

Comparative Bioavailability Profile vs. Other PPIs

Rabeprazole's absolute oral bioavailability is approximately 52%, which is intermediate compared to other PPIs. This property influences its systemic exposure and time to peak concentration [1].

Pharmacokinetics Bioavailability Drug Formulation Absorption

Optimal Research and Development Applications for Rabeprazole Benzenesulfonate


In Vivo Studies Requiring Rapid and Potent First-Day Gastric Acid Suppression

Based on direct comparative evidence showing rabeprazole's superior 24-hour pH control on day 1 of dosing (pH 3.4 vs. 2.1-2.9 for omeprazole, lansoprazole, and pantoprazole) [1], this compound is the preferred choice for animal models or clinical trials where achieving a rapid, consistent, and profound antisecretory effect from the initial dose is critical. This is particularly relevant for on-demand therapy research and studies on acute acid-related mucosal injury.

Pharmacogenomic and Personalized Medicine Research Involving CYP2C19 Polymorphisms

The evidence that rabeprazole's acid-suppressive effect is less dependent on CYP2C19 genotype compared to omeprazole [1] makes it an ideal candidate for pharmacogenomic studies. Researchers investigating the impact of genetic variability on drug response or designing trials to minimize inter-individual variability in PPI therapy should select rabeprazole to ensure more predictable and uniform outcomes across diverse patient populations.

Development of Novel Formulations for Accelerated Onset of Action

The mechanistic advantage conferred by rabeprazole's higher pKa (4.53), which enables faster activation in the parietal cell canaliculus [1], supports its use as a benchmark active ingredient for developing novel drug delivery systems. Studies comparing a fixed-dose combination of rabeprazole with sodium bicarbonate demonstrated even faster absorption and more rapid acid suppression [2], highlighting the molecule's potential in next-generation, fast-acting formulations.

Investigational Studies on H. pylori Eradication and Gastric Microbiome

Given the in vitro evidence of rabeprazole's direct and potent anti-H. pylori activity, which surpasses that of omeprazole and lansoprazole [1], it is a valuable tool for research into novel eradication strategies. Scientists exploring the synergistic effects of PPIs with antibiotics or investigating the broader impact of acid suppression on the gastric microbiome can leverage rabeprazole's dual pharmacodynamic properties to potentially enhance therapeutic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.